![molecular formula C9H7BrN2O2 B15244173 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 1173721-46-4](/img/structure/B15244173.png)
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione: is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 1st position, and a dione functional group at the 2nd and 3rd positions of the pyrrolo[2,3-b]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves multi-step organic reactions. One common method involves the bromination of 1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The dione functional group can participate in redox reactions, where it can be reduced to the corresponding diol or oxidized to form higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.
Redox Reactions: Reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Reduced or oxidized forms of the dione functional group .
Applications De Recherche Scientifique
Chemistry:
Building Block: 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione serves as a valuable building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Drug Development: This compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes and receptors.
Industry:
Mécanisme D'action
The mechanism of action of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the dione functional group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate certain pathways, depending on the nature of the target and the context of its use .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-7-azaindole
Uniqueness:
- The presence of the ethyl group at the 1st position and the dione functional group at the 2nd and 3rd positions distinguishes 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione from its analogs. These structural features contribute to its unique chemical reactivity and potential applications .
Propriétés
Numéro CAS |
1173721-46-4 |
|---|---|
Formule moléculaire |
C9H7BrN2O2 |
Poids moléculaire |
255.07 g/mol |
Nom IUPAC |
5-bromo-1-ethylpyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C9H7BrN2O2/c1-2-12-8-6(7(13)9(12)14)3-5(10)4-11-8/h3-4H,2H2,1H3 |
Clé InChI |
SLXHZHUPVBMYJB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=N2)Br)C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


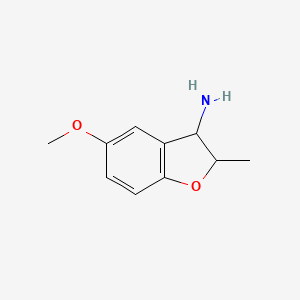



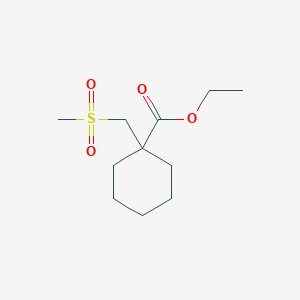
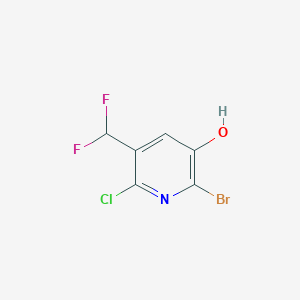

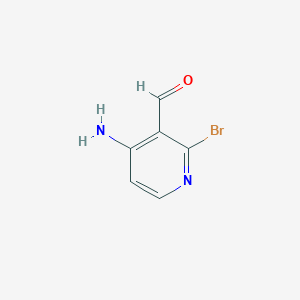
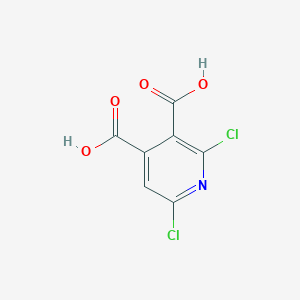
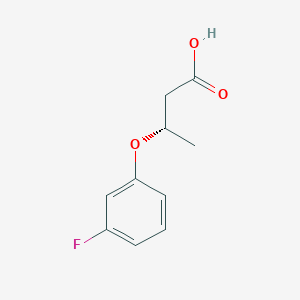

![4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244189.png)
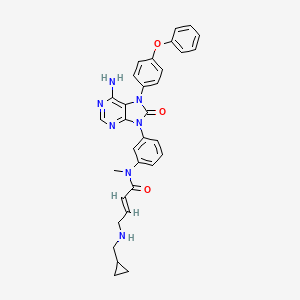
![Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B15244198.png)
